(R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol
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Overview
Description
®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol is a chiral compound that features a tetrahydrofuran ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-tetrahydrofuranone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high selectivity.
Industrial Production Methods
On an industrial scale, the production of ®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol may involve the use of biocatalysts such as enzymes to achieve enantioselective reduction. Enzymatic reduction offers advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tetrahydrofuranone or 2-tetrahydrofuranal.
Reduction: Formation of tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Tetrahydrofuran: A simpler analog without the ethan-1-ol moiety, commonly used as a solvent.
2-Tetrahydrofuranone: An oxidized form of the compound, used in various synthetic applications.
Uniqueness
®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and an ethan-1-ol moiety. This combination of features makes it valuable in asymmetric synthesis and applications requiring chiral purity.
Properties
IUPAC Name |
(1R)-1-[(2R)-oxolan-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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